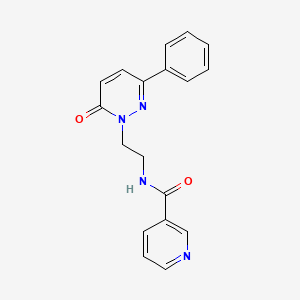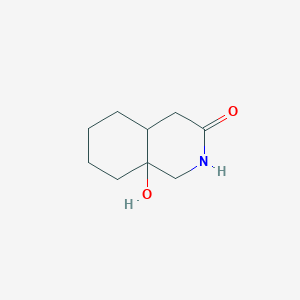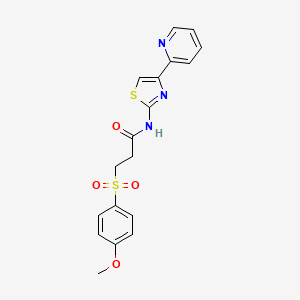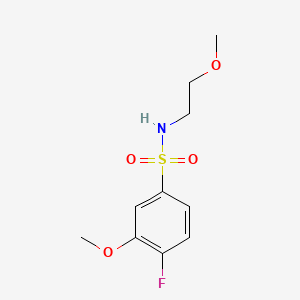
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide, also known as OPN-305, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising biological activities.
作用機序
The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide involves the inhibition of Toll-like receptor 2 and 4, which are expressed on the surface of immune cells. These receptors play a crucial role in the activation of the immune system and the production of pro-inflammatory cytokines. By inhibiting these receptors, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide can reduce the inflammatory response and potentially improve the symptoms of various diseases.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation, and the reduction of inflammation in animal models. Additionally, the compound has been shown to have a good safety profile and low toxicity in preclinical studies.
実験室実験の利点と制限
One of the main advantages of using N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide in lab experiments is its specificity for Toll-like receptor 2 and 4, which allows for targeted inhibition of these receptors without affecting other immune pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide, including:
1. Further investigation of its therapeutic potential in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential as a drug combination therapy with other immune modulators.
4. Investigation of its potential as a diagnostic tool for the detection of Toll-like receptor 2 and 4 activity in various diseases.
5. Further study of its safety and toxicity profile in preclinical and clinical trials.
In conclusion, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide is a promising small molecule inhibitor that has the potential to be used in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an attractive target for further research and development.
合成法
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide involves a multi-step process that includes the reaction of 2-bromo-6-oxo-3-phenylpyridazine with ethylenediamine, followed by the reaction with nicotinic acid to yield the final product. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of Toll-like receptor 2 and 4, which are involved in the regulation of the immune system and inflammation.
特性
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-9-8-16(14-5-2-1-3-6-14)21-22(17)12-11-20-18(24)15-7-4-10-19-13-15/h1-10,13H,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADLGFGPEOBCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2850925.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2850927.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2850928.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)



![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)

